molecular formula C11H10O3 B1311759 Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate CAS No. 55934-10-6

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Cat. No. B1311759
CAS RN: 55934-10-6
M. Wt: 190.19 g/mol
InChI Key: PGGSYJMONFCBEJ-UHFFFAOYSA-N
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Description

“Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is an organic compound. It is a colorless liquid with a specific odor . It is stable at room temperature and has good solubility, dissolving in various organic solvents such as ethanol and ethyl acetate . This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes .


Synthesis Analysis

The synthesis of “Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is quite complex, typically achieved through organic synthesis reactions . The specific synthesis method involves multiple steps and usually requires equipment and conditions found in an organic chemistry laboratory . For example, one method involves the reaction of 4-bromo-2,3-dihydro-1H-inden-1-one with methanol and triethylamine in the presence of palladium (II) chloride dppf, under carbon monoxide pressure .


Molecular Structure Analysis

The molecular formula of “Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is C11H10O3 . The exact mass is 190.06300 . The structure of this compound can be viewed using computational chemistry tools .


Physical And Chemical Properties Analysis

“Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” has a molecular weight of 190.20 . The predicted density is 1.246±0.06 g/cm3 . The melting point is not specified, but the predicted boiling point is 297.5±19.0 °C . The compound is soluble, with a solubility of 1.31 mg/ml .

Safety And Hazards

When handling “Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate”, appropriate protective equipment such as gloves and goggles should be worn . Operations should be carried out in a well-ventilated environment to avoid inhalation of gases . The compound should be stored away from sources of ignition and oxidizing agents . If the compound is accidentally ingested or comes into contact with the skin, seek medical attention immediately .

properties

IUPAC Name

methyl 1-oxo-2,3-dihydroindene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGSYJMONFCBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434117
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

CAS RN

55934-10-6
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Ahmadi, M Engel, MM Baradarani - Bioorganic Chemistry, 2021 - Elsevier
Hypoxia inducible factor-1 (HIF-1) is a pivotal transcription factor, which is strongly correlated with the induction of angiogenesis, tumor survival, metastasis, and cell proliferation, …
Number of citations: 5 www.sciencedirect.com

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